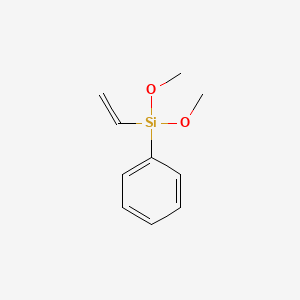
3,3'-Diacetyl-cis-azobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diacetyl-cis-azobenzene is a derivative of azobenzene, a well-known compound characterized by its azo linkage (-N=N-) connecting two benzene rings. Azobenzene compounds are notable for their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light. This property makes them valuable in various applications, including molecular switches, sensors, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diacetyl-cis-azobenzene typically involves the acetylation of azobenzene derivatives. One common method is the Friedel-Crafts acylation reaction, where azobenzene is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the diacetylated product.
Industrial Production Methods
Industrial production of 3,3’-Diacetyl-cis-azobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high-quality products suitable for commercial applications.
化学反応の分析
Types of Reactions
3,3’-Diacetyl-cis-azobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between cis and trans forms upon exposure to UV or visible light.
Reduction: The azo group can be reduced to form hydrazo compounds using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Photoisomerization: UV or visible light sources are used to induce isomerization.
Reduction: Sodium dithionite in aqueous or alcoholic solutions.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Photoisomerization: Trans-3,3’-Diacetyl-azobenzene.
Reduction: 3,3’-Diacetyl-hydrazo compounds.
Substitution: Various substituted azobenzene derivatives depending on the electrophile used.
科学的研究の応用
3,3’-Diacetyl-cis-azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems.
Medicine: Investigated for potential use in photopharmacology, where light can be used to activate or deactivate drugs.
Industry: Utilized in the production of smart materials, such as light-responsive coatings and polymers.
作用機序
The primary mechanism of action for 3,3’-Diacetyl-cis-azobenzene is its ability to undergo reversible photoisomerization. Upon exposure to light, the compound absorbs photons, leading to a change in the configuration of the azo group from cis to trans or vice versa. This isomerization alters the molecular geometry and electronic properties, enabling the compound to interact differently with its environment. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or changing the physical properties of materials.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound with similar photoisomerization properties but without acetyl groups.
4,4’-Diacetyl-azobenzene: Another diacetylated derivative with acetyl groups at different positions.
Aminoazobenzene: Substituted azobenzene with amino groups, used in dye chemistry.
Uniqueness
3,3’-Diacetyl-cis-azobenzene is unique due to the specific positioning of the acetyl groups, which can influence its photoisomerization behavior and reactivity. The presence of acetyl groups can also enhance its solubility and stability, making it more suitable for certain applications compared to its unsubstituted counterparts.
特性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
1-[3-[(3-acetylphenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)13-5-3-7-15(9-13)17-18-16-8-4-6-14(10-16)12(2)20/h3-10H,1-2H3 |
InChIキー |
DOIWHHWUHOVBBP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=CC=CC(=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


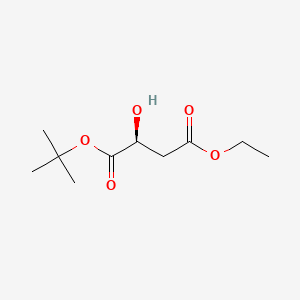
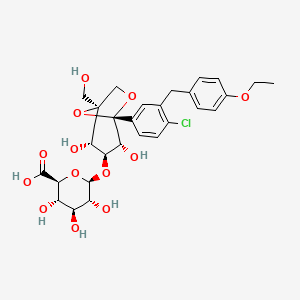
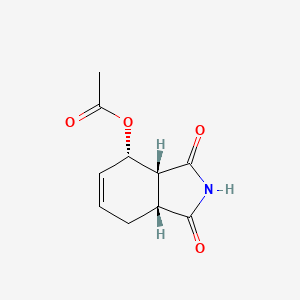



![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
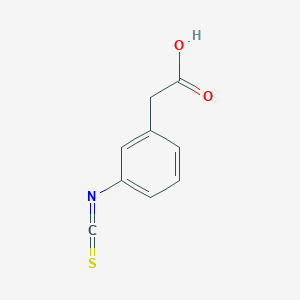

![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
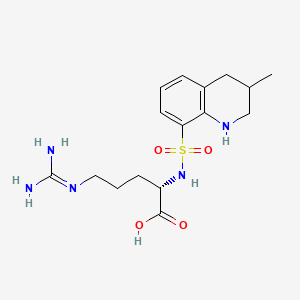
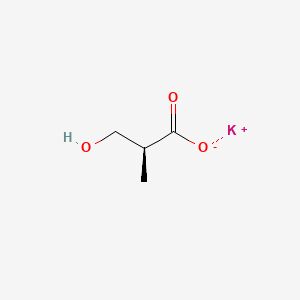
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
